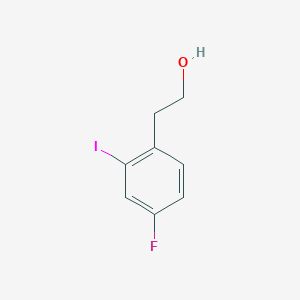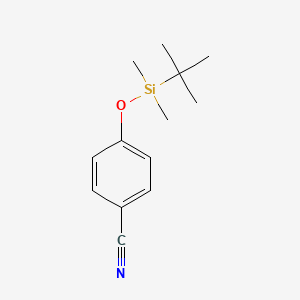![molecular formula C15H21NO3 B13471789 benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate CAS No. 213672-78-7](/img/structure/B13471789.png)
benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a cyclohexyl ring, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate typically involves the reaction of benzyl chloroformate with (1S,2R)-2-(hydroxymethyl)cyclohexylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
- Dissolve (1S,2R)-2-(hydroxymethyl)cyclohexylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl N-[(1S,2R)-2-(carboxyl)cyclohexyl]carbamate.
Reduction: Formation of benzyl N-[(1S,2R)-2-(aminomethyl)cyclohexyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
科学研究应用
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The hydroxymethyl and carbamate groups play crucial roles in these interactions by forming hydrogen bonds or covalent bonds with the target molecules.
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler compound with a similar carbamate functional group but lacking the cyclohexyl ring.
N-Benzyl-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-2,4,6-trimethylbenzenesulfonamide: A compound with a similar benzyl group but different substituents and functional groups.
Uniqueness
Benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxymethyl group and a cyclohexyl ring
属性
CAS 编号 |
213672-78-7 |
|---|---|
分子式 |
C15H21NO3 |
分子量 |
263.33 g/mol |
IUPAC 名称 |
benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1 |
InChI 键 |
YGKOCIWFRPQJLH-KBPBESRZSA-N |
手性 SMILES |
C1CC[C@@H]([C@@H](C1)CO)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


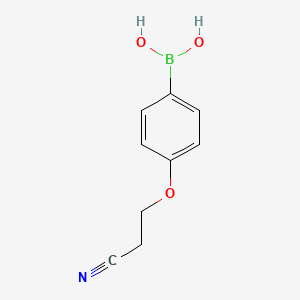
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13471721.png)
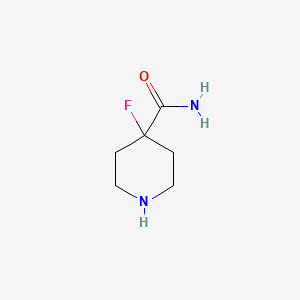
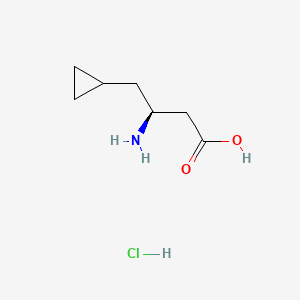
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
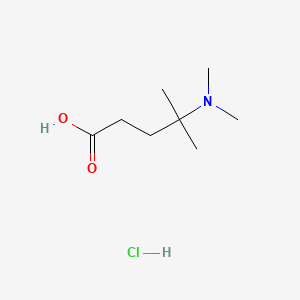
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
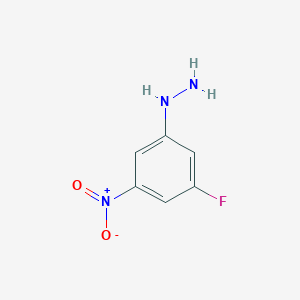
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
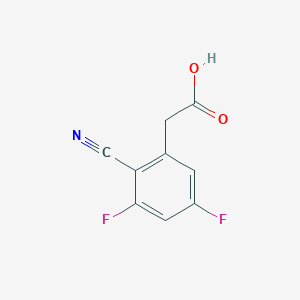
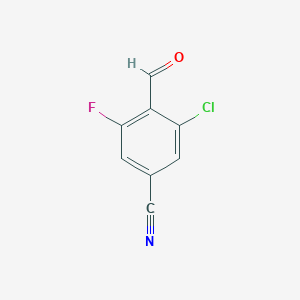
![3-(difluoromethoxy)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13471783.png)
